Fenoterol Impurity A
Overview
Description
An impurity of Fenoterol. Fenoterol is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.
Biological Activity
Fenoterol Impurity A, also known as Fenoterol Degradation Impurity A, is a by-product formed during the degradation of Fenoterol, a well-known β2-adrenergic receptor agonist used primarily in the treatment of asthma and other respiratory conditions. Understanding the biological activity of this impurity is crucial for pharmaceutical quality control and safety assessments.
Chemical Structure and Characteristics :
- Molecular Formula : C17H22BrN2O3
- Molecular Weight : Approximately 315.37 g/mol
- Hygroscopicity : This compound is hygroscopic, indicating it absorbs moisture from the environment, which can affect its stability and storage conditions.
Mechanism of Action :
this compound primarily targets the β2-adrenergic receptors. Upon binding to these receptors, it initiates a series of intracellular events:
- Activation of Adenylate Cyclase : This leads to increased levels of cyclic adenosine monophosphate (cAMP).
- Bronchodilation : Elevated cAMP levels result in relaxation of bronchial smooth muscle, thus facilitating easier breathing.
- Inhibition of Mediators : It inhibits the release of mediators from mast cells, which are involved in allergic responses.
Biological Activity and Pharmacokinetics
The biological activity of this compound has been studied primarily in the context of its effects on β2-adrenergic receptors. Although it is not used therapeutically, its activity can provide insights into the stability and quality control of Fenoterol formulations.
Pharmacokinetics :
- Absorption : Rapidly absorbed following oral ingestion or inhalation.
- Elimination : The specific elimination pathways for this impurity are not extensively documented but are likely similar to those for Fenoterol itself.
Stability Studies
Research has indicated that this compound can form through various degradation pathways such as hydrolysis and oxidation, especially under conditions involving elevated temperatures and moisture. These studies emphasize the importance of controlling storage conditions to minimize impurity formation.
Toxicity Assessments
Preliminary studies have aimed to assess the potential toxicity of this compound. These studies often involve in vitro tests on cell lines or in vivo assessments in animal models to evaluate cytotoxic effects and overall safety profiles.
Comparative Analysis with Other Compounds
To understand its role better, a comparative analysis with other β2-adrenergic agonists is useful:
Compound Name | Molecular Weight | Key Characteristics |
---|---|---|
Fenoterol | 313.4 g/mol | Full β2 agonist; used for asthma treatment |
Salbutamol | 240.3 g/mol | Another β2 agonist; therapeutic use in asthma |
Terbutaline | 226.3 g/mol | Bronchodilator; similar action as Fenoterol |
Formoterol | 344.4 g/mol | Long-acting β2 agonist; used for COPD management |
This compound stands out as a degradation product rather than a therapeutic agent, highlighting the necessity for stringent quality control measures in pharmaceutical manufacturing.
Properties
IUPAC Name |
5-[1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYOANBFKQKPT-PIJUOJQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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